

Bisdehydroneotuberostemonine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bisdehydroneotuberostemonine**

Cat. No.: **B585386**

[Get Quote](#)

Technical Guide: **Bisdehydroneotuberostemonine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental molecular characteristics of **Bisdehydroneotuberostemonine** and outlines a key experimental protocol relevant to its potential anti-inflammatory properties.

Molecular Profile

Bisdehydroneotuberostemonine is a natural alkaloid with the following molecular formula and weight:

Property	Value
Molecular Formula	C ₂₂ H ₂₉ NO ₄
Molecular Weight	371.47 g/mol

Experimental Protocols: Anti-inflammatory Activity Assessment

The inhibitory effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells is a common in vitro assay to screen for potential anti-inflammatory agents. The following is a detailed methodology for such an experiment.

2.1. Determination of Nitric Oxide (NO) Production in BV2 Microglial Cells

Objective: To quantify the inhibitory effect of a test compound on NO production in LPS-stimulated BV2 microglial cells.

Materials:

- BV2 murine microglial cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*
- Test compound (e.g., **Bisdehydroneotuberostemonine**)
- Griess Reagent (typically containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (NaNO_2) standard solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Culture: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO_2 .

- **Cell Seeding:** Cells are seeded into 96-well plates at a suitable density (e.g., 5×10^4 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated with the compound for a specific period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.
- **Stimulation:** Following pre-incubation, cells are stimulated with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) to induce an inflammatory response and NO production. A negative control group (without LPS stimulation) should also be included. The plates are then incubated for an additional 24 hours.
- **Nitrite Measurement (Griess Assay):**
 - After incubation, the cell culture supernatant is collected.
 - An equal volume of Griess reagent is added to the supernatant in a separate 96-well plate.
 - The mixture is incubated at room temperature for 10-15 minutes, protected from light.
 - The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.
- **Data Analysis:**
 - A standard curve is generated using known concentrations of sodium nitrite.
 - The concentration of nitrite in the culture supernatants is calculated from the standard curve.
 - The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

2.2. Cell Viability Assay (e.g., MTS Assay)

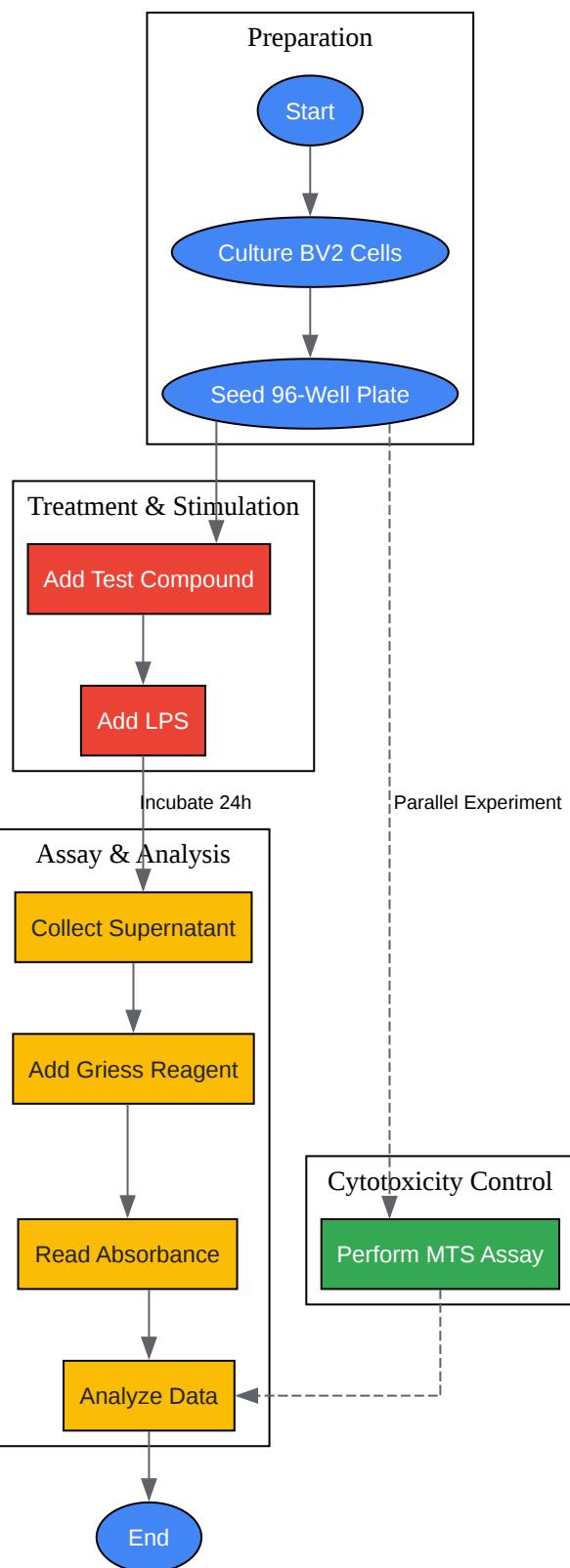
It is crucial to assess whether the observed reduction in NO production is due to the compound's anti-inflammatory activity or its cytotoxicity.

Procedure:

- Cells are seeded and treated with the test compound as described above (without LPS stimulation).
- After the incubation period (e.g., 24 hours), a tetrazolium-based reagent (e.g., MTS) is added to each well.
- The plate is incubated for a further 1-4 hours.
- The absorbance is read at the appropriate wavelength (e.g., 490 nm).
- Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Logical Workflow

The following diagram illustrates the general workflow for screening a compound for anti-inflammatory activity by measuring its effect on nitric oxide production.



[Click to download full resolution via product page](#)

Caption: Workflow for NO Production Inhibition Assay.

- To cite this document: BenchChem. [Bisdehydroneotuberostemonine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b585386#bisdehydroneotuberostemonine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b585386#bisdehydroneotuberostemonine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com